molecular formula C25H20N4O9 B2446082 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate CAS No. 326018-04-6

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate

Cat. No.: B2446082
CAS No.: 326018-04-6
M. Wt: 520.454
InChI Key: RPQXFOMUXOXMLK-UHFFFAOYSA-N
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Description

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate is a complex organic compound with various applications in scientific research. Characterized by its unique structural features, this compound showcases significant potential across different domains, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate typically involves multi-step organic reactions. The process starts with the preparation of the core benzo[de]isoquinolin-1,3-dione scaffold. This is achieved by the condensation of aromatic aldehydes with anhydrides under basic conditions, followed by nitration and subsequent functionalization with morpholine to introduce the morpholino group.

Industrial Production Methods

On an industrial scale, the production may involve optimized reaction conditions with high-yield catalysts and automated processes to ensure purity and efficiency. Continuous flow reactions and high-performance liquid chromatography (HPLC) are often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes:

  • Oxidation: : When exposed to strong oxidizing agents, the compound can undergo oxidation, leading to the formation of various oxidative derivatives.

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced to form different products.

  • Substitution: : Halogenation and nitration are common substitution reactions it undergoes, with specific reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : LiAlH₄ in dry ether or hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Chlorine or bromine under UV light for halogenation; concentrated nitric acid (HNO₃) for nitration.

Major Products Formed

  • Oxidation: : Various quinone derivatives.

  • Reduction: : Alcohols or amines depending on the degree of reduction.

  • Substitution: : Halogenated or nitrated analogs of the original compound.

Scientific Research Applications

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate is utilized in:

  • Chemistry: : As a reagent or intermediate in synthesizing other complex molecules.

  • Biology: : Investigating its interaction with biological macromolecules, such as DNA or proteins.

  • Medicine: : Evaluated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

  • Industry: : Used in developing advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves interacting with molecular targets through its morpholino and nitro functional groups. It can form hydrogen bonds and π-π stacking interactions with biological macromolecules, thereby influencing their function and activity. The pathways involved often include inhibition of enzymes, binding to DNA, and modulation of signal transduction processes.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate stands out due to its unique structural features and functional groups. Similar compounds include:

  • 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate: : Lacks the nitro groups.

  • Ethyl 3,5-dinitrobenzoate: : Does not have the benzo[de]isoquinolin-1,3-dione core.

  • 6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate: : Missing the ethyl and dinitro components.

The presence of morpholino and nitro functional groups imparts unique chemical properties and biological activities to the compound, distinguishing it from other analogs.

There you have it—a detailed dive into the fascinating world of this compound. What else are you curious about?

Biological Activity

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a dioxoisoquinoline core, which are significant for its biological interactions. The presence of the 3,5-dinitrobenzoate group enhances its reactivity and potential therapeutic applications.

Property Details
IUPAC Name This compound
Molecular Formula C23H22N4O6
Molecular Weight 446.45 g/mol
CAS Number Not specifically listed

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. A study highlighted the synthesis of related compounds with notable cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells. The IC50 values for these compounds were significantly lower than those of standard drugs like doxorubicin, suggesting potent antitumor activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for cancer cell proliferation.
  • Apoptosis Induction : It has been shown to influence apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are pivotal in regulating cell death .
  • Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell division .

Case Studies

  • Antitumor Activity Study : A comparative study evaluated the anticancer efficacy of various benzo[de]isoquinoline derivatives. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents. For instance, one derivative showed an IC50 of 1.54 µM against HCT116 cells compared to doxorubicin's 8.29 µM .
  • Mechanistic Insights : Further investigations into the molecular docking of these compounds revealed their potential to bind effectively to the active sites of target enzymes involved in cancer metabolism, providing insights into their mechanism of action .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O9/c30-23-19-3-1-2-18-21(26-6-9-37-10-7-26)5-4-20(22(18)19)24(31)27(23)8-11-38-25(32)15-12-16(28(33)34)14-17(13-15)29(35)36/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQXFOMUXOXMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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